molecular formula C10H18O2 B095358 (Z)-dec-3-enoic acid CAS No. 15469-77-9

(Z)-dec-3-enoic acid

Cat. No. B095358
CAS RN: 15469-77-9
M. Wt: 170.25 g/mol
InChI Key: CPVUNKGURQKKKX-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-dec-3-enoic acid is a compound that belongs to the class of unsaturated fatty acids with a specific geometric isomerism, indicated by the "(Z)" prefix, which denotes the cis configuration of the double bond. This type of compound is significant in various chemical syntheses and biological activities.

Synthesis Analysis

The synthesis of compounds related to (Z)-dec-3-enoic acid involves various chemical reactions. For instance, the synthesis of (Z)-hex-3-enedioic acid, a related compound, was achieved through sequential oxidations starting with selective mono epoxidation followed by periodate oxidation and Jones oxidation to yield the diacid product . Similarly, a cyclization reaction of 2,3-allenoic acids in the presence of simple allenes catalyzed by palladium acetate has been reported, which could be relevant to the synthesis of derivatives of (Z)-dec-3-enoic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to (Z)-dec-3-enoic acid has been studied using crystallography. For example, (Z)-3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid was confirmed to have a cis configuration through its crystal structure, which showed a hydrogen-bonded dimer with different conformations . This information is crucial for understanding the molecular interactions and properties of (Z)-dec-3-enoic acid.

Chemical Reactions Analysis

Chemical reactions involving (Z)-dec-3-enoic acid and its derivatives can be complex. The cyclization reaction mentioned earlier leads to the formation of furanonyl palladium intermediates, which can undergo further reactions such as nucleophilic attack by Br- to yield specific derivatives . Additionally, the synthesis of (Z)-hex-3-enedioic acid through oxidations indicates the reactivity of the double bond and the potential for various transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of (Z)-dec-3-enoic acid can be inferred from related compounds. For instance, the odor properties of a series of (Z)-3-alkenoic acids were systematically investigated, revealing changes in odor quality from cheesy, sweaty to plastic-like, and waxy with increasing chain length . This suggests that (Z)-dec-3-enoic acid may have distinct olfactory characteristics. Additionally, the synthesis of tritiated E- and Z-4-aminobut-2-enoic acids and their separation by HPLC indicates the importance of stereochemistry in the physical properties of these compounds .

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Environmental Science and Pollution Research .

Comprehensive and Detailed Summary of the Application

“(Z)-dec-3-enoic acid” is used in the preparation of polymeric alkyd surfaces . These surfaces are part of novel designs of alkyd/graphene nanocomposites that provide eco-friendly thermal stability and protective coating surfaces .

Detailed Description of the Methods of Application or Experimental Procedures

Vegetable oils, which are easily accessible, non-depletable, and cost-effective materials, are used to prepare these polymeric alkyd surfaces . The process involves the transformation of vegetable oils, which are mostly composed of triglycerides .

Thorough Summary of the Results or Outcomes Obtained

These alkyd composites have high hydrophobicity, corrosion resistance, and durability . They have many industrial and research interests because of their exceptional thermal and chemical properties . The anti-corrosion properties and coatings’ longevity may be improved by combining the synergistic effects of hybrid nanofillers .

Biofilm Inhibition

Specific Scientific Field

The specific scientific field is Microbiology .

Comprehensive and Detailed Summary of the Application

“(Z)-dec-3-enoic acid” is produced by the bacterium Pseudomonas aeruginosa and has been found to inhibit biofilm formation . Biofilms are communities of microorganisms that attach to surfaces and are involved in a wide range of infections.

Detailed Description of the Methods of Application or Experimental Procedures

The acid is produced by the bacterium during its growth phase and released into the surrounding environment . It acts on the biofilm, disrupting its structure and preventing further growth .

Thorough Summary of the Results or Outcomes Obtained

The application of “(Z)-dec-3-enoic acid” has been shown to effectively inhibit the formation of biofilms, potentially offering a new approach to controlling bacterial infections .

Pheromone in Insects

Specific Scientific Field

The specific scientific field is Entomology .

Comprehensive and Detailed Summary of the Application

“(Z)-dec-3-enoic acid” is identified as the female sex pheromone of the furniture carpet beetle Anthrenus flavipes .

Detailed Description of the Methods of Application or Experimental Procedures

The female beetles release this pheromone to attract males for mating .

Thorough Summary of the Results or Outcomes Obtained

The identification of this pheromone can be used in pest control strategies, such as trapping or monitoring the beetle population .

Electrochemical Sensors

Specific Scientific Field

The specific scientific field is Electrochemistry .

Comprehensive and Detailed Summary of the Application

“(Z)-dec-3-enoic acid” could potentially be used in the development of electrochemical sensors . These sensors provide a low-cost and convenient solution for the detection of variable analytes and are widely utilized in agriculture, food, and oil industries as well as in environmental and biomedical applications .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the type of sensor being developed and the specific analyte being detected .

Thorough Summary of the Results or Outcomes Obtained

The use of “(Z)-dec-3-enoic acid” in electrochemical sensors could potentially improve the sensitivity and specificity of these sensors, leading to more accurate and reliable detection of various analytes .

Metabolite in Human Plasma

Specific Scientific Field

The specific scientific field is Biochemistry .

Comprehensive and Detailed Summary of the Application

“(Z)-dec-3-enoic acid” has been identified as a metabolite found in human plasma in certain pathologies .

Detailed Description of the Methods of Application or Experimental Procedures

The presence of “(Z)-dec-3-enoic acid” in human plasma can be detected using various biochemical techniques .

Thorough Summary of the Results or Outcomes Obtained

The detection of “(Z)-dec-3-enoic acid” in human plasma could potentially be used as a biomarker for certain diseases, providing a new approach for disease diagnosis and monitoring .

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes appropriate safety measures when handling the compound.


Future Directions

This involves discussing potential future research directions or applications for the compound based on its properties and uses.


properties

IUPAC Name

dec-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h7-8H,2-6,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVUNKGURQKKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864593
Record name Dec-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 85855

CAS RN

15469-77-9
Record name 3-Decenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15469-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Decenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015469779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dec-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-decenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 4.5 g (27 mmol) of 3-decynoic acid from Example 30 dissolved in methanol in a Paar bottle is added 2 mg of nickel boride as catalyst. The bottle is flushed with hydrogen, sealed and pressurized with H2 at 2 pounds per square inch. The hydrogenation is allowed to proceed at room temperature for 2 hours. The methanol is stripped in vacuo and the residue is partitioned between ethyl acetate and in HCl. The ethyl acetate layer is separated, dried, (Na2SO4) and is stripped to afford an almost quantitative yield of 3-decenoic acid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-dec-3-enoic acid
Reactant of Route 2
(Z)-dec-3-enoic acid
Reactant of Route 3
(Z)-dec-3-enoic acid
Reactant of Route 4
(Z)-dec-3-enoic acid
Reactant of Route 5
(Z)-dec-3-enoic acid
Reactant of Route 6
(Z)-dec-3-enoic acid

Citations

For This Compound
12
Citations
JM Schwab, JB Klassen - Journal of the Chemical Society, Chemical …, 1984 - pubs.rsc.org
… ) catalyses the addition of a proton to the si face at C-2 of the N-acetylcysteinamine thioester of E-dec-2-enoic acid in isomerizing this substance to the corresponding Z-dec-3-enoic acid …
Number of citations: 2 pubs.rsc.org
JM Schwab, JB Klassen - Journal of the Chemical Society, Chemical …, 1984 - pubs.rsc.org
… The pro-(4R) hydrogen is lost in the enzyme-catalysed rearrangement of the N-acetylcysteinamine thioester of E-dec-2-enoic acid to the corresponding thioester of Z-dec-3-enoic acid. …
Number of citations: 2 pubs.rsc.org
X Chen, K Sumoto, S Mitani, T Yamagami… - The Journal of …, 2012 - Elsevier
Simple treatment of conjugated all E-dienal, (2E,4E)-hexa-2,4-dienal, in subcritical water afforded an intramolecular redox product, non-conjugated Z-enoic acid, (Z)-hex-3-enoic acid, in …
Number of citations: 8 www.sciencedirect.com
AA Vasil" ev, EP Serebryakov - Russian chemical bulletin, 2002 - Springer
Synthesis of insect pheromones provides a good illustration of versatility, flexiblility, and practical convenience of the chromium carbonyl complexes-mediated 1,4-cis-hydrogenation of …
Number of citations: 7 link.springer.com
AA Vasil'ev, EP Serebryakov - Mendeleev communications, 1994 - Elsevier
(Z)-Alk-3-enoic acids of no less than 94% geometrical purity have been obtained from the respective alkyl alka-2,4-dienoates after hydrogenation over chromium hexacarbonyl followed …
Number of citations: 14 www.sciencedirect.com
J Aleu, AJ Bustillo, R Hernandez-Galan… - Current Organic …, 2007 - ingentaconnect.com
The application of biologically derived catalysts to the synthesis of agrochemicals has become increasingly popular in recent years. In most cases, the aim of using a biotransformation …
Number of citations: 8 www.ingentaconnect.com
D Pistorius, K Buntin, C Bouquet, E Richard, E Weber… - 2021 - chemrxiv.org
The depsipeptide FR900359 has been first described in literature in 1988 (Fujioka et al, 1988) to be isolated from a methanol extract of the whole plant of Ardisia crenata. FR900359 …
Number of citations: 1 chemrxiv.org
X Chen - 2013 - kutarr.kochi-tech.ac.jp
The thesis deals with studies on molecular design and synthesis of quinolones activated by steric effect between the 1-methyl and 8-substituent groups. While the 1-methyl-2-quinolone (…
Number of citations: 3 kutarr.kochi-tech.ac.jp
X CHEN - 2013 - core.ac.uk
The thesis deals with studies on molecular design and synthesis of quinolones activated by steric effect between the 1-methyl and 8-substituent groups. While the 1-methyl-2-quinolone (…
Number of citations: 0 core.ac.uk
TJ Simpson - Annual Reports Section" B"(Organic Chemistry), 1986 - pubs.rsc.org
This Report will discuss biosynthetic studies on secondary metabolites and related work. Despite the fact that this has been, and continues to be, an area of intense activity the last …
Number of citations: 3 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.